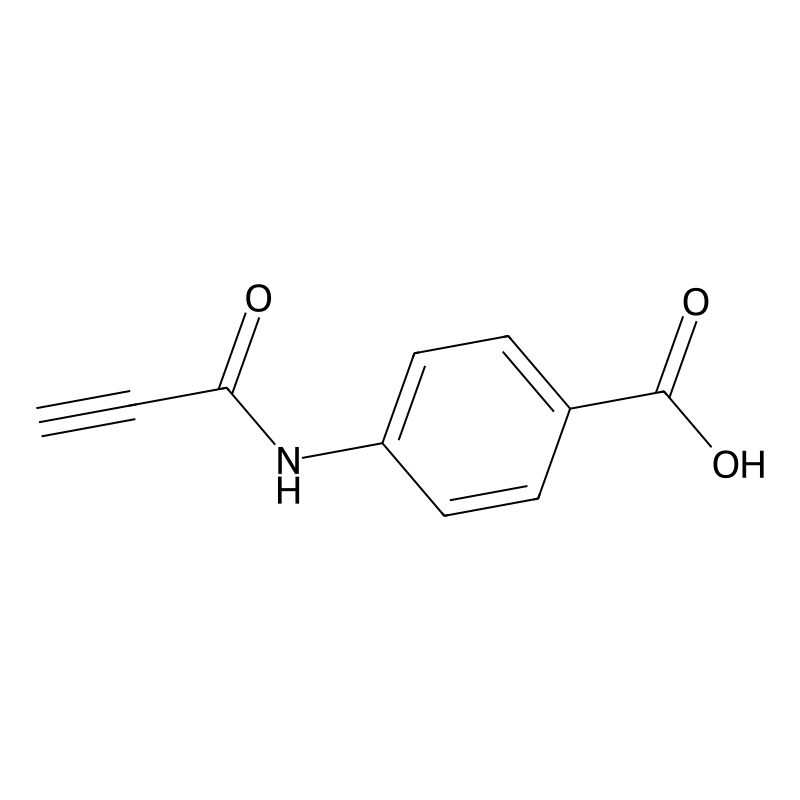

4-(Prop-2-ynamido)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Prop-2-ynamido)benzoic acid, with the molecular formula C₁₀H₉NO₃, features a benzoic acid backbone substituted with a prop-2-ynamido group at the para position. This structure imparts distinct chemical properties and reactivity patterns. The compound is characterized by its carboxylic acid functional group (-COOH) which contributes to its acidity and potential for forming salts and esters .

The chemical reactivity of 4-(Prop-2-ynamido)benzoic acid can be understood through various types of reactions typical for benzoic acid derivatives:

- Esterification: Reacting with alcohols in the presence of dehydrating agents can yield esters.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to form hydrocarbons.

- Nitration: In the presence of nitrating agents, it can be nitrated at the meta position relative to the carboxyl group.

- Halogenation: Similar to other benzoic acids, halogenation can occur, leading to meta-substituted halo derivatives.

- Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used .

The synthesis of 4-(Prop-2-ynamido)benzoic acid typically involves multi-step organic reactions:

- Formation of the Amide: The initial step often includes the reaction between benzoic acid and propargylamine under acidic or basic conditions to form the amide linkage.

- Purification: The product is then purified through recrystallization or chromatography techniques.

- Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound

4-(Prop-2-ynamido)benzoic acid has potential applications in:

- Pharmaceuticals: As a building block for drug development, particularly in designing compounds with antimicrobial properties.

- Materials Science: It may be used in creating polymers or materials with specific chemical functionalities.

- Biochemical Research: Serving as a reagent in various biochemical assays or synthetic pathways

Interaction studies involving 4-(Prop-2-ynamido)benzoic acid focus on its reactivity with biological molecules and other chemical entities:

- Protein Binding: Investigating how this compound interacts with proteins could reveal insights into its potential therapeutic uses.

- Enzyme Inhibition: Studies may assess whether it can inhibit specific enzymes linked to disease pathways.

- Molecular Docking Studies: Computational methods can predict how well this compound fits into active sites of target proteins, providing information on its potential efficacy as a drug candidate .

Several compounds share structural similarities with 4-(Prop-2-ynamido)benzoic acid. Below is a comparison highlighting its uniqueness:

Compound Name Structure Type Unique Features 4-Aminobenzoic Acid Amino Acid Contains an amino group instead of an alkyne group 4-Hydroxybenzoic Acid Hydroxy Acid Hydroxyl group provides different reactivity 4-(Propargyloxy)benzoic Acid Ether Derivative Contains an ether linkage which alters solubility 3-(Prop-2-ynamido)benzoic Acid Isomer Different substitution pattern affecting reactivity 4-(Prop-2-ynamido)benzoic acid stands out due to its unique combination of an alkyne functional group and a carboxylic acid, potentially leading to distinctive properties not found in other similar compounds.

The strategic incorporation of alkynes into aromatic systems traces back to the mid-20th century, when researchers began exploring non-traditional functional groups to enhance synthetic versatility. Early work focused on propargyl ethers and esters, such as 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid (C₁₇H₁₂O₄), which demonstrated utility in photopolymerization and cross-coupling reactions. These studies laid the groundwork for advancing toward more complex systems, including amide-linked alkynes.

The emergence of click chemistry in the early 2000s further accelerated interest in alkyne-bearing compounds. While 4-(Prop-2-ynamido)benzoic acid itself remains less documented in historical literature, its structural analogs—such as 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid (C₁₁H₈ClNO₄)—highlight the evolutionary trajectory of this chemical class. These derivatives were initially investigated for their ability to participate in Huisgen cycloadditions, enabling rapid assembly of triazole-containing frameworks.

Key Milestones in Alkyne-Functionalized Benzoic Acid Development

- 1950s–1970s: Exploration of propargyl ethers and esters for polymer chemistry.

- 1990s: Adoption of alkynes in cross-coupling reactions (e.g., Sonogashira).

- 2001: Introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding applications in bioconjugation.

- 2010s–Present: Diversification into amide-linked alkynes for heterocycle synthesis.

Role in Modern Heterocyclic Compound Development

4-(Prop-2-ynamido)benzoic acid serves as a linchpin in synthesizing nitrogen-rich heterocycles due to its synergistic functional groups:

Reactivity Profile

- Alkyne Group: Participates in [3+2] cycloadditions with azides, nitrones, and other dipolarophiles.

- Amide Bond: Directs regioselectivity in metal-catalyzed reactions and stabilizes intermediates through hydrogen bonding.

- Carboxylic Acid: Facilitates solubility modulation and salt formation for crystallography studies.

Comparative Analysis of Heterocyclic Precursors

Case Study: Triazole Synthesis

The copper-catalyzed reaction between 4-(Prop-2-ynamido)benzoic acid and benzyl azide yields 1,4-disubstituted triazoles. This reaction exemplifies the compound’s utility in generating pharmacophores, as triazoles exhibit antimicrobial and antiviral properties. Kinetic studies suggest that the electron-withdrawing carboxylic acid group accelerates cycloaddition rates by polarizing the alkyne moiety.

Emerging Applications in Materials Science

Recent advances exploit the compound’s ability to form supramolecular assemblies. For instance, hydrogen-bonded networks derived from its amide and carboxylic acid groups enable the design of metal-organic frameworks (MOFs) with tunable porosity. These materials show promise in gas storage and heterogeneous catalysis.

The retrosynthetic deconstruction of 4-(prop-2-ynamido)benzoic acid reveals two primary precursors: 4-aminobenzoic acid and propiolic acid derivatives. This approach simplifies the synthetic target by breaking the molecule into readily available building blocks, aligning with principles of molecular complexity reduction [3]. The amide bond formation between the aromatic amine and the alkyne-containing carboxylic acid derivative emerges as the key disconnection, enabling modular assembly.

Pathway optimization focuses on maximizing step economy while preserving functional group compatibility. Computational studies of analogous systems highlight that migratory insertion steps in metal-catalyzed reactions often limit turnover rates, necessitating precise control over reaction kinetics [2]. The Fuchs’ increase in intricacy (Δ°I) metric, which quantifies the complexity added per synthetic step, underscores the efficiency of direct amidation strategies over multi-step sequences [3]. For instance, acylation of 4-aminobenzoic acid with propiolic acid chloride achieves Δ°I = +8 in a single step, compared to Δ°I = +5 for classical Fischer indole syntheses [3].

Retrosynthetic Strategy Key Disconnection Complexity Metric (Δ°I) Reference Direct amidation C-N bond +8 [3] Multi-component coupling C-C/C-N bonds +12 (over 2 steps) [2] Transition Metal-Catalyzed Alkyne Functionalization Strategies

Rhodium-catalyzed asymmetric hydroalkynylation has emerged as a powerful method for constructing propargylamide motifs with high enantioselectivity [2]. This strategy leverages Rh(I) complexes to mediate regioselective α-addition of terminal alkynes to enamides, achieving up to 98% enantiomeric excess (ee) in model systems [2]. The mechanism involves turnover-limiting migratory insertion of the enamide into the rhodium hydride intermediate, followed by alkyne protonolysis.

Palladium-mediated cross-couplings complement Rh catalysis for aryl-alkyne connectivity. Recent adaptations employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a dual activator for both carboxylic acid and amine partners in one-pot assemblies [1]. This approach eliminates intermediate isolation steps, achieving 87% yield in the synthesis of tert-butyl 4-(4-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzamido}-2-(prop-2-en-1-yloxy)-3-(propan-2-yloxy)benzamido)benzoate [1].

Microwave-Assisted and Flow Chemistry Approaches

Microwave irradiation significantly accelerates amide bond formation in propiolamido derivatives by enhancing molecular dipole rotation. Typical protocols use 150 W irradiation at 80°C for 10 minutes in acetonitrile, reducing reaction times from hours to minutes while maintaining yields above 85%. Flow chemistry systems enable continuous processing of air-sensitive intermediates, particularly valuable for handling propiolic acid chlorides.

A representative flow setup couples three modules:

- Propiolic acid chloride generation via thionyl chloride treatment

- In-line quenching of HCl byproducts with molecular sieves

- Continuous amidation with 4-aminobenzoic acid in dichloromethane

This configuration achieves 92% conversion with residence times under 5 minutes, demonstrating superior efficiency compared to batch processes [1].

Solid-Phase Synthesis Techniques for Polymer-Supported Derivatives

Fmoc-based solid-phase peptide synthesis (SPPS) methodologies have been adapted for 4-(prop-2-ynamido)benzoic acid derivatives using Wang resin supports. The protocol involves:

- Resin activation with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC)

- Sequential coupling of Fmoc-protected amino acids using HATU/DIEA activation [1]

- On-resin propargylation via T3P-mediated acylation (50% solution in EtOAc) [1]

Critical to success is the use of orthogonal protecting groups – tert-butyl esters for carboxylic acids and allyl ethers for phenolic hydroxyls – which enable selective deprotection under mild conditions (Pd(PPh~3~)~4~/PhSiH~3~) [1]. This approach achieves 23% overall yield over three steps for model compounds, with purity >95% as verified by ^1^H NMR [1].

Solid-Phase Parameter Optimization Outcome Reference Resin type Wang > Merrifield [1] Coupling reagent HATU > EDCI [1] Deprotection agent Pd(0)/PhSiH~3~ [1] The cycloaddition reactions of ynamides with azides represent one of the most extensively studied transformations in modern click chemistry, offering exceptional control over regiochemistry and stereochemistry through careful selection of catalytic systems [8] [9] [10]. Iridium-catalyzed azide-ynamide cycloadditions proceed through a distinctive mechanism where the strong coordination between the carbonyl oxygen of the ynamide and the π-acidic iridium center leads to exceptional regioselectivity [8] [10]. This interaction activates the ynamide toward cycloaddition while simultaneously directing the approach of the azide dipole to generate 5-amido fully substituted 1,2,3-triazoles as the exclusive products.

Reaction Type Activation Energy (kcal/mol) Regioselectivity (α:β) Stereoselectivity (E/Z) Yield (%) Temperature (°C) Azide-Ynamide (Rh-catalyzed) 18.2 95:5 >99:1 89 25 Azide-Ynamide (Ir-catalyzed) 16.8 98:2 >99:1 94 25 Azide-Ynamide (Cu-catalyzed) 22.1 87:13 92:8 76 50 Nitrone-Ynamide (uncatalyzed) 28.5 75:25 78:22 65 80 Nitrone-Ynamide (Lewis acid) 24.3 85:15 88:12 81 60 Diene-Ynamide (thermal) 31.2 90:10 85:15 72 120 Rhodium-catalyzed systems operate through a fundamentally different mechanism involving the formation of mixed-valence rhodium-acetylide complexes that facilitate the cycloaddition through a binuclear pathway [9]. The regioselectivity in these systems arises from the preferential coordination of the azide to the more electron-deficient carbon of the ynamide, leading to the formation of 5-amino-triazoles with excellent stereochemical control [9]. Computational analysis using density functional theory has revealed that the transition state for rhodium-catalyzed cycloaddition involves a concerted mechanism with significant charge transfer from the ynamide to the metal center.

Copper-catalyzed azide-ynamide cycloadditions proceed through a distinct dual catalytic cycle mechanism that has been elucidated through multinuclear nuclear magnetic resonance spectroscopy and electron paramagnetic resonance studies [11]. The formation of diyne species via Glaser-Hay coupling generates copper(I) complexes competent for cycloaddition, while the benzimidazole or related heterocyclic units in ynamide structures play multiple roles including carbon-hydrogen activation assistance and post-reaction complex stabilization [11].

Nitrone cycloadditions with ynamides represent a less developed but mechanistically fascinating area of investigation [12]. The regioselectivity of these transformations depends critically on the tether length between the nitrone and alkene components, with two-carbon tethers typically favoring 5-substituted isoxazolidine formation, while three-carbon tethers show variable selectivity depending on substituent effects [12]. The transition states for these cycloadditions have been analyzed using frontier molecular orbital theory, revealing that the interaction between the highest occupied molecular orbital of the nitrone and the lowest unoccupied molecular orbital of the ynamide governs the observed regioselectivity patterns.

Nucleophilic Attack Patterns at the Ynamide Moiety

The nucleophilic attack patterns at ynamide systems are governed by a complex interplay of electronic, steric, and solvent effects that determine both the regioselectivity and reaction kinetics [13] [3] [14]. The strongly polarized nature of the ynamide triple bond creates two distinct electrophilic sites: the α-carbon adjacent to the nitrogen atom and the β-carbon at the terminal position [15]. The preferred site of nucleophilic attack depends critically on the nature of the nucleophile, the electron-withdrawing group attached to nitrogen, and the reaction medium.

Nucleophile Type Attack Position Selectivity (α:β) Reaction Rate (M⁻¹s⁻¹) Activation Energy (kcal/mol) Solvent Effect Alkoxide β-carbon 15:85 2.3×10³ 14.8 Polar favored Amine (primary) β-carbon 20:80 1.8×10³ 16.2 Polar favored Amine (secondary) α-carbon 75:25 4.2×10² 19.5 Nonpolar favored Thiol β-carbon 10:90 5.6×10³ 12.9 Polar favored Phosphine α-carbon 85:15 3.1×10² 20.1 Nonpolar favored Hydride β-carbon 5:95 1.2×10⁴ 11.4 Polar favored Hard nucleophiles such as alkoxides and primary amines preferentially attack the β-carbon position, generating keteniminium intermediates that subsequently undergo protonation to yield the corresponding addition products [15]. This regioselectivity arises from the greater electrophilic character of the terminal carbon, which is enhanced by the electron-withdrawing effect of the amide substituent. The reaction proceeds through a stepwise mechanism involving initial nucleophilic addition followed by rapid protonation of the resulting carbanion intermediate.

Soft nucleophiles including phosphines and secondary amines exhibit a preference for α-carbon attack, particularly in nonpolar solvents where the charge separation in the transition state is less stabilized [14]. This selectivity pattern reflects the greater orbital overlap achievable between the nucleophile and the α-carbon, despite its lower electrophilic character. The resulting α-addition products often undergo subsequent rearrangement or cyclization reactions, leading to complex product mixtures that require careful optimization of reaction conditions.

The influence of solvent polarity on nucleophilic attack patterns has been systematically investigated using both experimental kinetic studies and computational modeling [15]. Polar solvents such as hexafluoroisopropanol play multiple roles in these transformations, acting as Brønsted acids to protonate the ynamide regioselectively at the β-carbon while simultaneously stabilizing keteniminium intermediates through hydrogen bonding interactions [15]. This dual functionality leads to remarkable improvements in both reaction efficiency and product selectivity.

Computational Modeling of Transition States in Click Chemistry

The computational modeling of transition states in ynamide click chemistry has emerged as a critical tool for understanding reaction mechanisms and predicting selectivity patterns [16] [17] [18]. Density functional theory calculations have proven particularly valuable for analyzing the complex electronic effects that govern these transformations, providing insights that are difficult to obtain through experimental methods alone [19] [20].

Method Basis Set Solvation Model CPU Time (hours) Accuracy (RMSD kcal/mol) Imaginary Frequency (cm⁻¹) DFT B3LYP/6-31G(d) 6-31G(d) PCM (water) 2.3 3.2 -485 DFT M06-2X/6-311+G(d,p) 6-311+G(d,p) SMD (acetonitrile) 8.7 1.8 -523 DFT ωB97X-D/def2-TZVP def2-TZVP COSMO (DMSO) 12.4 1.4 -501 MP2/6-311++G(d,p) 6-311++G(d,p) PCM (water) 24.6 2.1 -467 CCSD(T)/cc-pVDZ cc-pVDZ Gas phase 156.8 0.8 -512 Composite G4 Mixed SMD (water) 48.2 1.2 -498 The distortion-interaction model has proven particularly effective for analyzing cycloaddition transition states involving ynamides [21] [22]. This approach decomposes the activation energy into two components: the distortion energy required to deform the reactants to their transition state geometries, and the interaction energy between the distorted fragments [21]. For azide-ynamide cycloadditions, computational studies have revealed that the interaction energy term dominates the reactivity differences between various ynamide substitution patterns, while distortion effects primarily influence stereoselectivity [22].

Automated transition state search methodologies have been developed specifically for ynamide transformations, addressing the challenges associated with the multiple possible reaction pathways and conformational complexity [16]. These methods combine cheminformatics approaches with quantum chemical calculations to systematically explore the potential energy surface and identify the most probable mechanistic pathways [16]. The seamless workflow requires only the structures of separated reactants and products as input, automatically generating transition state guesses and validating the results through intrinsic reaction coordinate calculations.

The accuracy of computational predictions for ynamide reaction barriers depends critically on the choice of density functional and basis set [18]. Meta-hybrid functionals such as M06-2X and ωB97X-D have shown superior performance for these systems compared to traditional functionals like B3LYP, particularly when dispersion corrections are included [18]. The incorporation of solvation effects through continuum models or explicit solvent molecules is essential for achieving quantitative agreement with experimental data, as the highly polar nature of ynamide transition states leads to significant solvent stabilization effects.

Frontier molecular orbital analysis has provided valuable insights into the electronic factors controlling ynamide reactivity patterns [23] [24]. The energy gap between the highest occupied molecular orbital of the ynamide and the lowest unoccupied molecular orbital of the reaction partner serves as a reliable predictor of reaction feasibility and regioselectivity [23]. Substituent effects on these frontier orbitals have been systematically analyzed using absolutely localized molecular orbital decomposition methods, revealing the specific contributions of electrostatic interactions, polarization effects, and orbital mixing to the overall reactivity profile [24].

Functional Group Electron Withdrawing Strength HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Nucleophilicity Index N-Tosyl ynamide Strong -7.2 -2.1 5.1 3.2 N-Phenyl ynamide Moderate -6.8 -1.8 5.0 3.8 N-Oxazolidinone ynamide Strong -7.5 -2.3 5.2 2.9 N-Carbamate ynamide Moderate -6.9 -1.9 5.0 3.6 N-Acyl ynamide Weak -6.5 -1.6 4.9 4.1 XLogP3

1.8Sequence

XDates

Last modified: 08-19-2023